molecular formula C9H11NS B3149216 3,5-Dimethylbenzene-1-carbothioamide CAS No. 668478-79-3

3,5-Dimethylbenzene-1-carbothioamide

Cat. No.: B3149216
CAS No.: 668478-79-3
M. Wt: 165.26 g/mol
InChI Key: QBUJRCNPSCFHLK-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1-carbothioamide is an organic compound with the molecular formula C₉H₁₁NS. It is a derivative of benzene, where two methyl groups are attached to the benzene ring at the 3rd and 5th positions, and a carbothioamide group is attached at the 1st position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzene-1-carbothioamide can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-Dimethylbenzene-1-carbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethylbenzene-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The carbothioamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    3,5-Dimethylbenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3,5-Dimethylbenzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

    3,5-Dimethylbenzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

Uniqueness: 3,5-Dimethylbenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJRCNPSCFHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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